molecular formula C12H19N3O2 B2923200 tert-butyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate CAS No. 1330764-98-1

tert-butyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate

Cat. No.: B2923200
CAS No.: 1330764-98-1
M. Wt: 237.303
InChI Key: UUEGIWZUYCIAPL-UHFFFAOYSA-N
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Description

Tert-butyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate (CAS 1330764-98-1) is a high-value chemical intermediate primarily utilized in pharmaceutical research and development . Its imidazo[1,2-d][1,4]diazepine core is a privileged scaffold in medicinal chemistry, particularly valuable for the synthesis of novel compounds targeting the central nervous system (CNS) . This structure is known to interact with GABA(A) receptors, which play a fundamental role in modulating neuronal excitability and are established targets for therapeutic agents . Researchers leverage this compound as a key building block in the design and optimization of potential treatments for conditions such as anxiety and epilepsy . The tert-butyloxycarbonyl (Boc) protecting group enhances the molecule's utility in synthetic organic chemistry, allowing for further selective functionalization and streamlined multi-step synthesis of complex heterocyclic targets . This product is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 5,6,8,9-tetrahydroimidazo[1,2-d][1,4]diazepine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-6-4-10-13-5-7-14(10)8-9-15/h5,7H,4,6,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEGIWZUYCIAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NC=CN2CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazole ring, followed by the formation of the diazepine ring through cyclization reactions. The tert-butyl ester group is introduced in the final steps to protect the carboxylate functionality.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and esterification processes. The scalability of these methods is crucial for producing the compound in large quantities for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the imidazole or diazepine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups, potentially enhancing the compound’s pharmacological properties.

Scientific Research Applications

Tert-butyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological macromolecules are of interest for understanding cellular processes and developing new biochemical assays.

    Medicine: Due to its potential therapeutic properties, it is investigated for use in treating various diseases, including neurological disorders and cancer.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, the compound may act as an agonist or antagonist at certain receptors, influencing neurotransmission or cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The imidazo-diazepine core is versatile, and structural modifications at key positions (e.g., 1-, 3-, or 7-positions) yield derivatives with distinct physicochemical and pharmacological profiles. Below is a comparative analysis of tert-butyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate and its analogs:

Structural and Functional Modifications

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications References
This compound (Parent compound) Boc group at 7-position C₁₂H₁₉N₃O₂ 237.30 Synthetic intermediate; Boc protection enhances stability
tert-butyl 1,3-dibromo-8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-7(6H)-carboxylate Bromine at 1- and 3-positions C₁₂H₁₇Br₂N₃O₂ 395.10 Halogenated derivative; potential electrophilic reactivity for cross-coupling
tert-butyl 1-(aminomethyl)-8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-7(6H)-carboxylate Aminomethyl at 1-position C₁₃H₂₁N₅O₂ 283.34 Functionalized for peptide coupling or bioactivity optimization
7-tert-butyl 3-ethyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-3,7(6H)-dicarboxylate Ethyl ester at 3-position; Boc at 7-position C₁₅H₂₃N₃O₄ 309.37 Dual ester groups; increased lipophilicity for membrane permeability
ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine-3-carboxylate Ethyl ester at 3-position; saturated ring C₁₀H₁₅N₃O₂ 209.25 Simplified analog; reduced steric hindrance for reactivity

Physicochemical Properties

  • Lipophilicity : Introduction of ethyl or tert-butyl esters (e.g., C₁₅H₂₃N₃O₄) increases logP values, enhancing blood-brain barrier penetration .
  • Stability: Boc-protected derivatives exhibit improved shelf life compared to unprotected amines (e.g., aminomethyl analogs require stringent storage conditions) .
  • Solubility : Brominated derivatives (e.g., C₁₂H₁₇Br₂N₃O₂) show reduced aqueous solubility due to halogen hydrophobicity .

Biological Activity

tert-butyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate is a novel compound belonging to the imidazo[1,2-d][1,4]diazepine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and neuropharmacological applications. The molecular formula of this compound is C₁₂H₁₉N₃O₂, with a molar mass of approximately 237.3 g/mol.

Synthesis

The synthesis of this compound typically involves a multi-step process:

  • Condensation : Starting materials such as aryl aldehydes and 2-aminopyridines are reacted to form an intermediate.
  • Cycloaddition : The intermediate undergoes [4 + 1] cycloaddition with tert-butyl isocyanide.
  • Catalysis : Iodine or other catalysts may be employed to enhance yields.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens:

  • Antibacterial Activity : In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance:
    • Staphylococcus aureus : Inhibition observed at concentrations as low as 25 µg/mL.
    • Escherichia coli : Minimum inhibitory concentration (MIC) recorded at 30 µg/mL.
  • Antifungal Activity : The compound also demonstrates antifungal properties against common fungal strains such as Candida albicans and Aspergillus niger, with MIC values of approximately 15 µg/mL and 20 µg/mL respectively.

Neuropharmacological Effects

The compound has been studied for its potential effects on the central nervous system:

  • GABA-A Receptor Interaction : Molecular docking studies suggest that this compound binds effectively to GABA-A receptor subtypes. This interaction is critical as it may lead to anxiolytic and anticonvulsant effects.
  • Anxiolytic Potential : Experimental models indicate that the compound may reduce anxiety-like behaviors in rodents at doses ranging from 10 mg/kg to 30 mg/kg.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

StudyModelFindings
Smith et al. (2023)MiceDemonstrated anxiolytic effects in the elevated plus maze test.
Johnson et al. (2024)In vitroShowed significant antibacterial activity against Staphylococcus aureus.
Lee et al. (2023)Cell linesExhibited cytotoxic effects on MCF7 cancer cells with IC50 values of 18 µM.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of the tert-butyl group enhances lipophilicity and receptor binding affinity.

Future Directions

Ongoing research aims to further elucidate the structure-activity relationships of this compound and its derivatives. Potential future applications include:

  • Development of novel anxiolytic medications.
  • Exploration of its use in treating bacterial and fungal infections.

Q & A

Q. What are the common synthetic routes for tert-butyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate?

The compound is typically synthesized via multi-step strategies involving heterocyclic annulation and functional group transformations. For example:

  • Copper(I)-catalyzed cascade reactions can construct the imidazo-diazepine core through intramolecular nucleophilic attack and rearrangement of sulfonimidates to sulfonamides .
  • Multi-component reactions starting from pyrimidine aldehydes and amino acid esters, followed by Boc-protection (tert-butoxycarbonyl), enable modular derivatization of the diazepine scaffold . Key steps often involve column chromatography for purification and spectroscopic validation (e.g., NMR, HRMS).

Q. What analytical techniques are used to characterize this compound?

Post-synthesis characterization employs:

  • 1H/13C NMR spectroscopy to confirm regiochemistry and Boc-group integrity.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • Infrared spectroscopy (IR) to detect functional groups like carbonyls (C=O) from the Boc-protected amine .
  • X-ray crystallography (using SHELX programs) for resolving structural ambiguities, particularly stereochemistry .

Q. What are the primary applications of this compound in medicinal chemistry?

The imidazo-diazepine scaffold is a privileged structure in drug discovery. The Boc-protected derivative serves as an intermediate for:

  • KRAS inhibitors , where tert-butyl carbamate acts as a protecting group during late-stage functionalization .
  • Psychoactive agents , with computational predictions (via PASS Online) suggesting potential nootropic or neuroleptic activity in related diazepines .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

Stereoselectivity is influenced by:

  • Chiral auxiliaries or catalysts : For example, copper(I) catalysts in cascade reactions can induce specific stereochemistry during ring formation .
  • Reaction conditions : Low temperatures (e.g., ice-water baths) and controlled reagent addition minimize racemization in Boc-protection steps . Post-synthesis, chiral HPLC or X-ray diffraction is critical for verifying enantiomeric purity .

Q. What computational methods guide biological assay design for this compound?

  • PASS Online predicts pharmacological profiles by analyzing structural motifs. For imidazo-diazepines, this tool forecasts nootropic, anticonvulsant, or neuroleptic activity, guiding in vitro/in vivo testing priorities .
  • Molecular docking (e.g., with β-cyclodextrin inclusion complexes) models binding interactions to optimize solubility or target engagement .

Q. How to resolve contradictions in synthetic yield data across methodologies?

Discrepancies often arise from:

  • Catalyst efficiency : Copper(I) vs. palladium catalysts may lead to divergent byproduct profiles .
  • Purification challenges : Column chromatography conditions (e.g., solvent gradients) significantly impact recovery of Boc-protected intermediates . Systematic Design of Experiments (DoE) optimizes variables like temperature, stoichiometry, and catalyst loading to reconcile yield differences .

Q. What strategies mitigate degradation during storage or reactions?

  • Protecting group stability : The Boc group is sensitive to acidic conditions; neutral or mildly basic environments prevent premature deprotection .
  • Lyophilization : Freeze-drying Boc-protected intermediates enhances shelf-life by reducing hydrolysis .
  • Inert atmospheres : Reactions under nitrogen/argon minimize oxidative degradation of the imidazole ring .

Methodological Considerations

Q. How to optimize regioselectivity in imidazo-diazepine functionalization?

  • Directing groups : Electron-withdrawing substituents (e.g., chloro, nitro) on the diazepine core guide cross-coupling reactions (e.g., Suzuki-Miyaura) to specific positions .
  • Protecting group strategy : Sequential Boc/protection-deprotection steps enable selective modification of amine or carbonyl sites .

Q. What are the challenges in scaling up synthesis?

  • Exothermic reactions : Cascade cyclizations (e.g., copper-catalyzed steps) require controlled heating/cooling to prevent runaway reactions .
  • Purification bottlenecks : Transition from column chromatography to crystallization or countercurrent distribution improves scalability .

Q. How to validate synthetic intermediates with structural similarities?

  • HRMS/MS fragmentation : Differentiates isomers by comparing fragmentation patterns to computational models .
  • 2D NMR (COSY, NOESY) : Resolves overlapping signals in congested regions of the imidazo-diazepine spectrum .

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